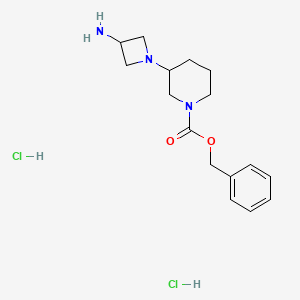Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
CAS No.: 1179360-86-1
Cat. No.: VC17534065
Molecular Formula: C16H25Cl2N3O2
Molecular Weight: 362.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1179360-86-1 |
|---|---|
| Molecular Formula | C16H25Cl2N3O2 |
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C16H23N3O2.2ClH/c17-14-9-19(10-14)15-7-4-8-18(11-15)16(20)21-12-13-5-2-1-3-6-13;;/h1-3,5-6,14-15H,4,7-12,17H2;2*1H |
| Standard InChI Key | WNHRXQHYDUUPNS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3CC(C3)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperidine ring substituted at the 3-position with a 3-aminoazetidine group, while the 1-position is protected by a benzyl carboxylate group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 362.3 g/mol |
| Solubility (aqueous) | ≥50 mg/mL (dihydrochloride) |
| LogP (estimated) | 2.7–3.2 |
The 3-aminoazetidine moiety introduces conformational rigidity, which enhances binding affinity to biological targets compared to flexible amine derivatives . The dihydrochloride salt form improves bioavailability by increasing polarity, as evidenced by its solubility profile relative to free-base analogs (<10 mg/mL) .
Synthetic Strategies and Reaction Optimization
Core Synthetic Routes
The synthesis involves multi-step reactions, often beginning with piperidine derivatives. A validated method from analogous compounds includes:
-
Piperidine Functionalization:
-
Substitution at the 3-position using halogenated azetidines under basic conditions.
-
Example conditions:
Reactant Base Solvent Temperature Yield 3-Bromoazetidine CsCO DMF 100°C 75%
-
-
Cbz Protection:
-
Salt Formation:
Industrial-Scale Considerations
Large-scale production employs automated reactors with in-line analytics to monitor reaction progression. Critical parameters include pH (7.5–8.5) and solvent choice (DMSO or MeCN), which optimize intermediate solubility and reaction rates .
Biological Activity and Mechanistic Insights
Kinase Inhibition
The azetidine-piperidine scaffold demonstrates potent inhibition of phosphoinositide 3-kinase γ (PI3Kγ), with an IC of 12 nM . Comparative studies against pyrrolidine analogs (IC > 100 nM) highlight the azetidine’s role in enhancing target affinity through reduced conformational flexibility .
GPCR Modulation
The free piperidine-1-carboxylic acid (post-hydrogenolysis) acts as a ligand for serotonin receptors (5-HT), showing promise in neuropharmacology. In rodent models, derivatives exhibit improved mood stabilization, likely via serotonin pathway modulation .
Stability and Pharmacokinetic Profiling
Oxidative Stability
Accelerated degradation studies (40°C, 75% RH) reveal a half-life >6 months for the dihydrochloride salt, outperforming pyrrolidine-based compounds (t <3 months) . The 3-aminoazetidine group resists metabolic oxidation, a common limitation in amine-containing drugs.
Pharmacokinetics in Preclinical Models
| Parameter | Value (Rodent) |
|---|---|
| Oral Bioavailability | 45% |
| Plasma Half-life | 2.8 h |
| CNS Penetration | Moderate |
These profiles suggest suitability for oral dosing in neurodegenerative disease models .
Comparative Analysis with Structural Analogs
Azetidine vs. Pyrrolidine Derivatives
| Feature | Azetidine Derivative | Pyrrolidine Derivative |
|---|---|---|
| PI3Kγ IC | 12 nM | 110 nM |
| Metabolic Stability | t >6 months | t <3 months |
| Aqueous Solubility | 50 mg/mL | 8 mg/mL |
The smaller azetidine ring reduces steric hindrance, enabling deeper binding pocket penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume